molecular formula C12H14FN B2954371 3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287274-21-7

3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2954371
CAS No.: 2287274-21-7
M. Wt: 191.249
InChI Key: RSWLKJKPDRTSEA-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential applications. The compound consists of a bicyclo[1.1.1]pentane core, which is a rigid and strained structure, attached to a 2-fluoro-5-methylphenyl group. This combination of structural elements imparts unique physicochemical properties to the compound, making it a valuable building block in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine typically involves radical fluorination techniques. One such method employs the use of radical initiators to introduce the fluorine atom into the bicyclo[1.1.1]pentane core. The reaction conditions often include the use of fluorine gas or other fluorinating agents under controlled temperature and pressure to ensure selective fluorination .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the radical fluorination process. This would include scaling up the reaction conditions, ensuring safety protocols for handling fluorine gas, and implementing purification techniques to isolate the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets in the body. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors with high specificity. The fluorine atom can form strong interactions with hydrogen bond donors, enhancing the compound’s binding affinity. The bicyclo[1.1.1]pentane core can also influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. The presence of the fluorine atom and the methyl group on the phenyl ring can significantly influence the compound’s reactivity and interactions with biological targets. This makes it a valuable scaffold for the design of new drugs with improved efficacy and selectivity .

Properties

IUPAC Name

3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c1-8-2-3-10(13)9(4-8)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWLKJKPDRTSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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